molecular formula C23H35NO4S B11819507 Octyl 5-n,n-diethylamino-2-phenylsulfonyl-2,4-pentadienoate

Octyl 5-n,n-diethylamino-2-phenylsulfonyl-2,4-pentadienoate

Cat. No.: B11819507
M. Wt: 421.6 g/mol
InChI Key: LBNUXTQQOXBRAR-UHFFFAOYSA-N
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Description

Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-pentadienoate is a complex organic compound characterized by its unique structure, which includes an octyl group, a diethylamino group, and a phenylsulfonyl group attached to a pentadienoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-pentadienoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pentadienoate Backbone: This step involves the reaction of a suitable diene with an esterifying agent under controlled conditions to form the pentadienoate structure.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonation reaction, where a phenyl group is reacted with a sulfonating agent.

    Attachment of the Diethylamino Group: The diethylamino group is attached through an amination reaction, where a diethylamine is reacted with the intermediate compound.

    Addition of the Octyl Group: The final step involves the alkylation of the compound with an octyl halide to introduce the octyl group.

Industrial Production Methods

Industrial production of Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-pentadienoate may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-pentadienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or phenylsulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Azides, nitriles.

Scientific Research Applications

Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-pentadienoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-pentadienoate involves its interaction with specific molecular targets. The compound’s diethylamino group can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The phenylsulfonyl group may enhance the compound’s binding affinity to its targets, while the octyl group can influence its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-pentadienoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

octyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35NO4S/c1-4-7-8-9-10-14-20-28-23(25)22(18-15-19-24(5-2)6-3)29(26,27)21-16-12-11-13-17-21/h11-13,15-19H,4-10,14,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNUXTQQOXBRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(=CC=CN(CC)CC)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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